

Spectroscopic Analysis of 1,3-Benzothiazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Benzothiazole-2-carbaldehyde**

Cat. No.: **B1267632**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,3-Benzothiazole-2-carbaldehyde**, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1,3-Benzothiazole-2-carbaldehyde** (C_8H_5NOS , Molar Mass: 163.20 g/mol) are summarized in the tables below. These values are compiled from various sources and provide a baseline for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.2	Singlet	Aldehyde proton
~7.2 - 8.5	Multiplet	Aromatic protons

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde Carbonyl Carbon (C=O)
~120 - 160	Benzothiazole Aromatic Carbons

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3050 - 3100	Aromatic C-H Stretch	Medium
~2820, ~2720	Aldehyde C-H Stretch (Fermi doublet)	Weak
~1700 - 1720	Aldehyde C=O Stretch	Strong
~1580 - 1600	Aromatic C=C Stretch	Medium
~1450 - 1500	Aromatic C=C Stretch	Medium
~1200 - 1300	C-N Stretch	Medium
~690 - 770	C-S Stretch	Weak

Mass Spectrometry (MS)

m/z	Interpretation
163	Molecular Ion $[\text{M}]^+$
135	$[\text{M} - \text{CO}]^+$
108	$[\text{M} - \text{CO} - \text{HCN}]^+$ or $[\text{C}_6\text{H}_4\text{S}]^+$

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate analysis. The following are generalized protocols that can be adapted for the analysis of **1,3-Benzothiazole-2-carbaldehyde**.

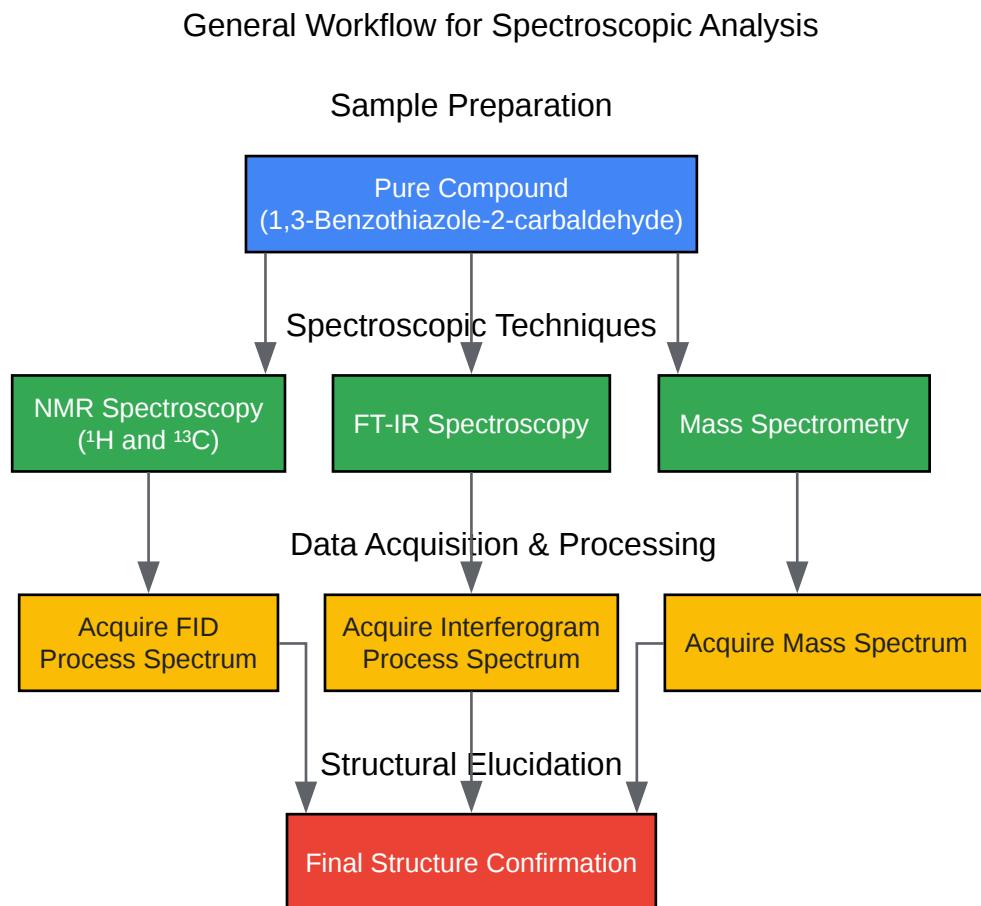
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-Benzothiazole-2-carbaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).
 - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters include a 45-90 degree pulse angle, a larger spectral width (e.g., 0-220 ppm), and a longer relaxation delay (2-10 seconds) due to the longer relaxation times of carbon nuclei.
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
 - Process the data similarly to the ^1H NMR spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:

- Thoroughly grind 1-2 mg of **1,3-Benzothiazole-2-carbaldehyde** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Pellet Formation:
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - Acquire a background spectrum of the empty sample compartment and ratio it against the sample spectrum to obtain the final transmittance or absorbance spectrum.

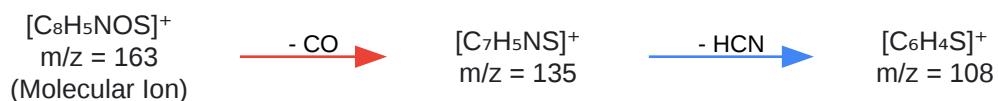

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid **1,3-Benzothiazole-2-carbaldehyde** into the mass spectrometer via a direct insertion probe.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like **1,3-Benzothiazole-2-carbaldehyde**.


[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram outlines a plausible fragmentation pathway for **1,3-Benzothiazole-2-carbaldehyde** under electron ionization conditions.

Proposed ESI-MS Fragmentation of 1,3-Benzothiazole-2-carbaldehyde

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Benzothiazole-2-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267632#spectroscopic-data-of-1-3-benzothiazole-2-carbaldehyde-nmr-ir-mass\]](https://www.benchchem.com/product/b1267632#spectroscopic-data-of-1-3-benzothiazole-2-carbaldehyde-nmr-ir-mass)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com